molecular formula C6H11NO2 B8514477 4-Methylpentane-2,3-dione 2-oxime

4-Methylpentane-2,3-dione 2-oxime

Cat. No.: B8514477
M. Wt: 129.16 g/mol
InChI Key: SNAKZQGNQQFDCV-UHFFFAOYSA-N
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Description

Significance of Oximes as Chemical Intermediates and Ligands

Oximes, characterized by the R¹R²C=NOH functional group, are a cornerstone of modern organic chemistry, serving as versatile building blocks and highly effective ligands. nih.gov Their discovery dates back to the 19th century, and since then, they have become indispensable tools for chemists. The utility of oximes as chemical intermediates is vast; they are precursors in the synthesis of a wide array of nitrogen-containing compounds, including amides (via the well-known Beckmann rearrangement), amines, nitriles, and various heterocyclic structures. wikipedia.orgresearchgate.net This versatility stems from the reactivity of the C=N double bond and the nucleophilicity of the hydroxyl group.

Beyond their role in synthesis, oximes are highly effective ligands in coordination chemistry. mdpi.com The nitrogen and oxygen atoms of the oxime group can coordinate with a variety of metal ions, leading to the formation of stable metal complexes. These complexes have found applications in catalysis, analytical chemistry, and materials science. nih.gov The ability of the oxime moiety to stabilize different oxidation states of metals and to influence the stereochemistry of the resulting complexes makes them particularly valuable in the design of novel catalysts. nih.gov

Structural Classification and General Reactivity of Diketone Monoximes

4-Methylpentane-2,3-dione 2-oxime, also known by its IUPAC name (3E)-3-(hydroxyimino)-4-methylpentan-2-one, belongs to the class of diketone monoximes, specifically α-keto-monoximes. These compounds possess a ketone and an oxime functional group on adjacent carbon atoms. The parent diketone, 4-methylpentane-2,3-dione, is a simple aliphatic diketone. nist.govhaz-map.com The introduction of the oxime group at the 2-position introduces a site of increased reactivity and potential for geometric isomerism (E/Z isomerism) about the C=N bond.

The general reactivity of diketone monoximes is characterized by the interplay between the two functional groups. The carbonyl group can undergo typical ketone reactions, such as nucleophilic addition, while the oxime group can participate in reactions such as hydrolysis, reduction, and rearrangement. The presence of the adjacent carbonyl group can influence the reactivity of the oxime, and vice versa. For instance, the acidity of the oxime proton can be affected by the electron-withdrawing nature of the neighboring carbonyl group. mdpi.com

The synthesis of diketone monoximes typically involves the reaction of a diketone with hydroxylamine (B1172632). ontosight.ai In the case of unsymmetrical diketones like 4-methylpentane-2,3-dione, the reaction can potentially yield two different monoxime isomers. The regioselectivity of this reaction is an important consideration in their synthesis.

Overview of Academic Research Domains for this compound and Related Systems

While specific research on this compound is not extensively documented in publicly available literature, the broader class of diketone monoximes and related α-oximino ketones are subjects of significant academic interest. acs.orgacs.org Research in this area can be broadly categorized into several domains:

Synthetic Methodology: The development of new and efficient methods for the synthesis of diketone monoximes is an ongoing area of research. This includes exploring different reaction conditions, catalysts, and starting materials to control regioselectivity and stereoselectivity. researchgate.net

Coordination Chemistry and Catalysis: The ability of diketone monoximes to act as ligands for various transition metals is a major focus. Researchers are investigating the structures and properties of the resulting metal complexes and their potential applications as catalysts in a range of organic transformations. mdpi.com

Materials Science: The incorporation of diketone monoximes into larger molecular architectures, such as polymers and organosilicon compounds, is being explored for the development of new materials with tailored properties. The oxime functionality can introduce specific reactivity or binding sites into the material.

Biological Activity: While not the primary focus of this article, it is worth noting that some oxime-containing compounds exhibit interesting biological activities, often as enzyme inhibitors. nih.gov Research in this area explores the structure-activity relationships of these molecules.

The study of this compound and its analogs contributes to a deeper understanding of the fundamental reactivity and coordination chemistry of this important class of compounds, paving the way for new applications in various fields of chemical science.

Compound Data

Below are tables detailing available data for 4-Methylpentane-2,3-dione and its corresponding 2-oxime derivative.

Table 1: Properties of 4-Methylpentane-2,3-dione

PropertyValueReference
Molecular Formula C6H10O2 nist.gov
Molecular Weight 114.14 g/mol nist.gov
CAS Number 7493-58-5 nist.gov
Synonyms Acetyl isobutyryl, Isopropyl methyl diketone nist.govhaz-map.com

Table 2: Properties of this compound

PropertyValueReference
Molecular Formula C6H11NO2 ontosight.ai
Molecular Weight 129.16 g/mol ontosight.ai
IUPAC Name (3E)-3-(hydroxyimino)-4-methylpentan-2-one
Common Name 2,3-Pentanedione, 4-methyl-, 3-oxime ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-hydroxyimino-4-methylpentan-3-one

InChI

InChI=1S/C6H11NO2/c1-4(2)6(8)5(3)7-9/h4,9H,1-3H3

InChI Key

SNAKZQGNQQFDCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=NO)C

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Elucidation for 4 Methylpentane 2,3 Dione 2 Oxime

Formation Pathways of 2,3-Dione Monoximes from Carbonyl Precursors

The synthesis of 2,3-dione monoximes is primarily achieved through the condensation of a suitable dicarbonyl compound with hydroxylamine (B1172632). This reaction is a cornerstone of oxime chemistry, offering a direct route to this important class of compounds.

Oxime Formation from 4-Methylpentane-2,3-dione and Hydroxylamine Condensation

The principal method for the preparation of 4-Methylpentane-2,3-dione 2-oxime involves the direct condensation of 4-Methylpentane-2,3-dione with hydroxylamine or its salts, such as hydroxylamine hydrochloride. researchgate.netbyjus.com The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to one of the carbonyl carbons of the dione, followed by the elimination of a water molecule to form the C=N-OH functionality. byjus.commasterorganicchemistry.com

The general reaction can be represented as: CH₃-CO-C(=O)-CH(CH₃)₂ + NH₂OH → CH₃-C(=NOH)-C(=O)-CH(CH₃)₂ + H₂O

The reaction is typically carried out in a suitable solvent, and the choice of reaction conditions, such as temperature and pH, can influence the reaction rate and the yield of the desired monoxime. audreyli.com

Stereochemical Control in Oxime Synthesis

The formation of the oxime group introduces the possibility of stereoisomerism (E/Z isomerism) around the C=N double bond. wikipedia.org In the case of unsymmetrical ketoximes, two geometric isomers can exist. For this compound, the stereochemistry is determined by the relative orientation of the hydroxyl group and the adjacent carbonyl group.

Controlling the stereochemical outcome of oximation reactions is a significant challenge in synthetic chemistry. The final isomeric ratio can be influenced by several factors, including the reaction temperature, the solvent, and the presence of catalysts or additives. The thermodynamic stability of the isomers often dictates the major product under equilibrium conditions. While specific studies on the stereocontrolled synthesis of this compound are not extensively documented in readily available literature, the principles of kinetic versus thermodynamic control are generally applicable.

Derivatization and Chemical Transformation Reactions

The oxime functionality in this compound is a versatile handle for a variety of chemical transformations, leading to the formation of amides, nitriles, and complex heterocyclic systems.

Beckmann Rearrangement and Mechanistic Investigations of Derived Amides or Nitriles

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that transforms them into amides or nitriles. byjus.commasterorganicchemistry.comwikipedia.orgresearchgate.net The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com

For this compound, two possible amides could be formed depending on which group migrates: the methyl group or the isobutyryl group. The stereochemistry of the starting oxime dictates the migrating group. wikipedia.org

Table 1: Potential Products of the Beckmann Rearrangement of this compound

Migrating GroupResulting Amide
Methyl groupN-(isobutyryl)acetamide
Isobutyryl groupN-acetylisobutyramide

The choice of acidic catalyst (e.g., sulfuric acid, polyphosphoric acid, Lewis acids) and reaction conditions can significantly impact the outcome of the Beckmann rearrangement. researchgate.netorganic-chemistry.org In some cases, fragmentation of the molecule can occur as a competing reaction pathway, particularly if a stable carbocation can be formed. wikipedia.org

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

The presence of both a keto and an oxime functionality in this compound provides the opportunity for intramolecular cyclization reactions to form various heterocyclic compounds. clockss.orgresearchgate.net These reactions are often promoted by acid or base catalysis or by photochemical methods.

Radical cyclization reactions offer a powerful tool for the construction of cyclic molecules. researchgate.netnih.govnih.gov In the context of oximes, iminyl radicals can be generated from oxime derivatives (e.g., oxime ethers or esters) and can undergo intramolecular cyclization onto a suitably positioned unsaturated bond. nih.govrsc.org

For a derivative of this compound, a hypothetical radical cyclization could be envisioned. For instance, if an unsaturated moiety were introduced into the molecule, an iminyl radical generated at the oxime nitrogen could potentially cyclize to form a new ring system. The regioselectivity of such a cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting radical intermediate.

While specific examples of radical cyclization of this compound are not prominent in the literature, the general principles of radical chemistry suggest that this could be a viable pathway for the synthesis of novel heterocyclic structures. nih.govnih.gov The reaction would typically be initiated by a radical initiator (e.g., AIBN) or through photochemical means. researchgate.netnih.gov

Acid-Catalyzed and Metal-Catalyzed Cyclizations

The cyclization of oximes is a powerful method for the construction of heterocyclic rings. While specific literature on the cyclization of this compound is limited, the reactivity of analogous α-keto oximes provides a strong basis for predicting its behavior. Both acid and metal catalysts can be employed to facilitate these transformations, often leading to a diverse array of products. williams.eduresearchgate.net

Acid-Catalyzed Cyclizations:

In the presence of acids, oximes can undergo rearrangements and cyclizations. researchgate.net For α,β-unsaturated oximes, acid catalysis can promote intramolecular cycloaddition reactions. For instance, the acid-catalyzed reaction of methyl glyoxylate (B1226380) oxime with cyclopentadiene (B3395910) yields both aza-Diels-Alder adducts and 1,3-cycloadducts, demonstrating the competing pathways available. orgsyn.org It is plausible that under acidic conditions, this compound, if it possesses or can be converted to a species with an appropriately positioned unsaturated moiety, could undergo similar intramolecular cyclizations. The general mechanism for acid-catalyzed cyclization often involves protonation of the oxime oxygen, which enhances the electrophilicity of the carbon atom and facilitates nucleophilic attack by another part of the molecule. youtube.comacs.org

Metal-Catalyzed Cyclizations:

Transition metals are widely used to catalyze the cyclization of oximes and their derivatives. researchgate.netrsc.org Palladium, rhodium, copper, and iron catalysts have all been shown to be effective in promoting these reactions. researchgate.netrsc.orgnsf.gov For example, palladium-catalyzed intramolecular cyclization of olefinic oxime derivatives is a known method for synthesizing various nitrogen-containing heterocycles. researchgate.net Copper-catalyzed [3+2] oxidative cyclization of oxime acetates with sodium thiocyanate (B1210189) is another powerful method for the synthesis of 2-aminothiazoles. rsc.org

A plausible metal-catalyzed cyclization pathway for a derivative of this compound, such as an O-acyl oxime, could involve the oxidative addition of the N-O bond to a low-valent metal center. This would form an iminyl-metal intermediate, which could then undergo insertion with a tethered alkene or alkyne, followed by reductive elimination to afford the cyclic product. The choice of metal catalyst and ligands can significantly influence the reaction's outcome and stereoselectivity. researchgate.net

Nucleophilic Addition and Substitution Reactions Involving the Oxime Functionality

The oxime group in this compound is susceptible to both nucleophilic addition and substitution reactions. These reactions are fundamental to the synthetic utility of oximes. youtube.comic.ac.uk

Nucleophilic Addition:

The carbon-nitrogen double bond of the oxime is electrophilic and can be attacked by nucleophiles. ic.ac.uk This reaction is analogous to the nucleophilic addition to aldehydes and ketones. nih.gov The reaction is often catalyzed by acid, which protonates the oxime oxygen and increases the electrophilicity of the carbon atom. A wide range of nucleophiles, including organometallic reagents, hydrides, and enolates, can participate in these reactions. For instance, the reduction of oximes with reagents like sodium borohydride (B1222165) or lithium aluminum hydride proceeds via nucleophilic addition of a hydride ion to the C=N bond to produce amines. ic.ac.uk

Nucleophilic Substitution:

The hydroxyl group of the oxime can be converted into a better leaving group, allowing for nucleophilic substitution reactions. For example, tosylation of the oxime oxygen creates a tosyloxime, which can then be displaced by a variety of nucleophiles. This approach is commonly used in the Beckmann rearrangement, where an anti-periplanar group migrates to the nitrogen atom with the departure of the leaving group. youtube.com While not a direct substitution at the oxime carbon, it highlights the reactivity of the oxime functionality.

Oxidative Coupling Reactions

Oxidative coupling reactions of oximes provide a direct method for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through radical intermediates. researchgate.net

Transition metal catalysts, particularly copper and iron, are frequently employed to mediate these transformations. rsc.orgmalayajournal.org For example, copper-catalyzed oxidative coupling of oxime acetates with thiols has been developed for the synthesis of 2,3-difunctionalized indenones. nsf.gov In the context of this compound, its O-acetyl derivative could potentially undergo similar copper-catalyzed coupling with various nucleophiles.

A proposed mechanism for such a reaction involves the single-electron oxidation of the oxime or its derivative by the metal catalyst to generate an iminyl radical. This radical can then add to another molecule of the oxime or to a different coupling partner. Subsequent steps, which may involve further oxidation and bond formation, lead to the final coupled product. The regioselectivity and efficiency of these reactions are highly dependent on the reaction conditions, including the choice of catalyst, oxidant, and solvent.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic Studies:

The formation of oximes from ketones and hydroxylamine is a reaction whose kinetics have been studied under various conditions. The reaction rate is typically dependent on the pH of the medium. researchgate.net The rate-determining step can be either the nucleophilic attack of hydroxylamine on the carbonyl group or the dehydration of the resulting tetrahedral intermediate. nih.gov For the reactions of this compound, kinetic studies would be valuable for optimizing reaction conditions and understanding the reaction mechanism. For instance, in a study of the oxidation of cyclohexanone (B45756) oxime, the reaction order with respect to the oxidant and the oxime was determined to elucidate the mechanism. nih.gov

Reaction Type General Kinetic Observations Influencing Factors
Oxime FormationSecond-order kinetics, dependent on pH. researchgate.netpH, solvent, catalyst, steric and electronic effects of substituents.
Beckmann RearrangementFirst-order in oxime, dependent on acid concentration.Acid strength, temperature, solvent polarity.
Oxidative CouplingCan exhibit complex kinetics depending on the mechanism (e.g., radical chain).Catalyst concentration, oxidant concentration, temperature.

Thermodynamic Studies:

A key thermodynamic aspect of oximes is the potential for E/Z isomerism about the C=N double bond. The relative stability of the isomers is influenced by steric and electronic factors. For aryl oximes, the E-isomer is generally more thermodynamically stable. organic-chemistry.orgnih.gov However, photoisomerization using visible light and a photosensitizer can provide access to the less stable Z-isomer. organic-chemistry.orgnih.gov The thermodynamic parameters for the isomerization of this compound would be crucial for controlling the stereochemical outcome of its reactions. For instance, in the thermal cyclization of alkenyl oximes, the energy barrier to isomerization can be higher than that of cyclization, leading to stereospecific products depending on the starting isomer.

Isomerization General Thermodynamic Considerations Methods of Study
E/Z IsomerizationThe E-isomer is often the thermodynamically favored product for aryl and some alkyl oximes.NMR spectroscopy, computational chemistry, photoisomerization studies. organic-chemistry.orgnih.gov

Coordination Chemistry and Ligand Behavior of 4 Methylpentane 2,3 Dione 2 Oxime

Ligand Design and Complexation with Transition Metal Ions

The structure of 4-Methylpentane-2,3-dione 2-oxime, featuring a vicinal oxime and a ketone group, makes it an excellent candidate for chelation to metal ions. The design of this ligand allows for the formation of stable five-membered chelate rings, a favored configuration in coordination chemistry.

Chelation Modes and Stoichiometry in Metal-Oxime Complexes

While specific studies on this compound are limited, extensive research on analogous α-oximino carbonyl compounds provides significant insight into its probable chelation behavior. A closely related ligand, (4-methyliminopentane-2,3-dione 3-oximato), has been shown to form a square-planar nickel(II) complex. researchgate.net In this complex, the ligand acts as a bidentate chelating agent, coordinating through the oximino nitrogen and the imino nitrogen.

For this compound, the most probable chelation mode involves coordination through the nitrogen of the oxime group and the oxygen of the adjacent ketone group, forming a stable five-membered ring. The stoichiometry of such complexes is typically influenced by the charge and coordination preferences of the metal ion. For a divalent metal ion (M²⁺), a neutral complex with a 1:2 metal-to-ligand ratio (ML₂) is commonly observed, where the ligand is deprotonated at the oxime group.

A notable feature of oxime-based ligands is their ability to form polynuclear complexes. researchgate.net In some instances, the oxime group can act as a bridge between two metal centers, leading to the formation of dimeric or polymeric structures.

Potential Chelation Mode Coordinating Atoms Resulting Chelate Ring Size Typical Stoichiometry (M²⁺)
BidentateOximino Nitrogen, Ketone Oxygen5-membered1:2 (ML₂)
BridgingOximino Nitrogen, Oximino OxygenVariableCan lead to polynuclear complexes

Influence of Metal Center and Oxidation State on Coordination Properties

The nature of the transition metal ion, particularly its size, charge, and d-electron configuration, plays a crucial role in determining the geometry and stability of the resulting complex. For instance, square-planar geometry is commonly observed for Ni(II) complexes with related oxime ligands, especially in a d⁸ configuration. researchgate.net Other metals like Cu(II) (d⁹) might exhibit distorted square-planar or even tetrahedral geometries, while Co(II) (d⁷) can form both tetrahedral and octahedral complexes.

The oxidation state of the metal also significantly impacts the coordination. Higher oxidation states generally lead to stronger metal-ligand bonds and can influence the preferred coordination site of the ambidentate oxime group. Studies on cobalt complexes with related ligands have shown that the oxidation state of the cobalt ion affects the covalency of the metal-ligand bonds. nih.gov

Ambidentate Character of the Oxime Group in Metal Coordination

The oxime group (-C=N-OH) is a classic example of an ambidentate ligand, as it possesses two potential donor atoms: the nitrogen and the oxygen. This dual-coordinating ability adds a layer of complexity and interest to its coordination chemistry.

Nitrogen-Coordination Tendencies

Coordination through the nitrogen atom of the oxime group is generally favored and is the more commonly observed mode. This preference is attributed to the greater basicity of the nitrogen atom compared to the oxygen atom. In the case of the nickel(II) complex of (4-methyliminopentane-2,3-dione 3-oximato), one of the ligands coordinates through the oximino nitrogen. researchgate.net This N-coordination is a key feature in the formation of stable chelate rings with adjacent donor groups.

Oxygen-Coordination Tendencies

Although less common, coordination through the oxygen atom of the oxime group can and does occur. This mode of bonding is often observed in conjunction with N-coordination within the same complex or in polynuclear structures where the oxime group bridges metal centers. In a remarkable example, the crystal structure of (4-methyliminopentane-2,3-dione 3-oximato)(4-iminopentane-2,3-dione 3-oximato)nickel(II) revealed that one ligand is chelated via its oximino nitrogen, while the other coordinates through its oximino oxygen. researchgate.net This demonstrates the subtle energy differences that can dictate the coordination mode.

Coordination Site General Observations Example
NitrogenMore common, favored due to higher basicityN-coordination in Ni(II) complex of a related ligand researchgate.net
OxygenLess common, can occur in ambidentate or bridging modesO-coordination in the same Ni(II) complex researchgate.net

Factors Influencing Coordination Site Preference

The choice between nitrogen and oxygen coordination is influenced by a delicate balance of several factors:

Steric Hindrance: Bulky substituents near the nitrogen atom may favor coordination through the less hindered oxygen atom.

Electronic Effects: The electronic properties of the metal ion, including its hardness or softness (HSAB principle), can influence the preferred donor atom. Harder metal ions tend to prefer coordination with the harder oxygen atom, while softer metals may favor the softer nitrogen atom.

Solvent Effects: The polarity of the solvent can influence the stability of the different coordination isomers.

Counter-ions: The nature of the counter-ion in the complex salt can also play a role in directing the coordination mode.

In the case of the mixed-coordination nickel(II) complex mentioned earlier, the subtle interplay of these factors within the crystal lattice likely contributes to the observation of both N- and O-coordination. researchgate.net

Structural Analysis of Metal-Oxime Complexes

The three-dimensional arrangement of atoms in a metal complex is fundamental to its properties and reactivity. For complexes involving this compound and related ligands, X-ray crystallography and spectroscopic methods provide a detailed picture of the coordination sphere.

X-ray crystallography stands as the definitive method for determining the solid-state structure of metal complexes. Studies on closely related vicinal diketone oxime complexes reveal significant details about their coordination geometries. A key feature of oxime ligands is their potential ambidentate character, meaning they can bind to a metal ion through different atoms. researchgate.net

For instance, the crystal structure of a nickel(II) complex involving similar imino-oxime ligands, (4-methyliminopentane-2,3-dione 3-oximato)(4-iminopentane-2,3-dione 3-oximato)nickel(II), demonstrates this principle. researchgate.net The analysis shows that one ligand chelates to the nickel atom via its oximino nitrogen atom, while the other coordinates through its oximino oxygen atom. researchgate.net This results in an essentially square-planar geometry around the Ni(II) center. researchgate.net Such arrangements often lead to the formation of stable five- or six-membered chelate rings. researchgate.net

The coordination environment is not limited to square-planar. Depending on the metal ion and other ligands present, different geometries can be adopted. For example, Mn(II) complexes with related ligands have been shown to exhibit tetrahedral coordination. researchgate.net In other systems, such as a Zn(II) complex with pyridine-2-chloroxime, a distorted tetrahedral geometry is observed. mdpi.com

Table 1: Crystallographic Data for a Representative Ni(II)-Oxime Complex

This table presents crystallographic data for (4-methyliminopentane-2,3-dione 3-oximato)(4-iminopentane-2,3-dione 3-oximato)nickel(II), a structurally similar compound that illustrates the typical coordination environment.

ParameterValue
Chemical FormulaC₁₁H₁₆N₄NiO₄ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)8.468 researchgate.net
b (Å)19.953 researchgate.net
c (Å)8.419 researchgate.net
β (°)107.66 researchgate.net
Z (molecules/unit cell)4 researchgate.net

Spectroscopic techniques are invaluable for probing the interaction between a ligand like this compound and a metal center, both in solid state and in solution. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies of the ligand's functional groups are altered. A key indicator of coordination is the shift in the C=N (oxime) and N-O stretching frequencies. The involvement of the oxime's oxygen atom in coordination is often evidenced by the disappearance of the broad O-H stretching band present in the free ligand. nih.govnih.gov Furthermore, shifts in the asymmetric stretching frequency of nearby groups, such as a nitro group in related ligands, can also confirm the participation of that group's oxygen atom in bonding to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure upon complexation. A significant observation in the ¹H NMR spectrum of an oxime complex is the disappearance of the signal corresponding to the oxime hydroxyl proton (-OH), confirming its deprotonation upon coordination to the metal center. nih.gov The chemical shifts of protons and carbons near the coordination site (e.g., the methyl and methylene (B1212753) groups adjacent to the oxime and carbonyl functions) typically experience shifts, providing further evidence of the metal-ligand bond formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-orbital splitting and the nature of electronic transitions. The spectra are characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The position and intensity of these bands are dependent on the metal ion and the coordination geometry. For example, diamagnetic Pb(II) complexes with similar ligands show a single electronic absorption band around 400 nm, which is suggestive of a tetrahedral structure. researchgate.net

Table 2: Key Spectroscopic Changes Upon Oxime Coordination

Spectroscopic Technique Observation Implication
Infrared (IR) Disappearance of broad O-H stretch nih.gov Deprotonation and coordination via oxygen
Shift in C=N and N-O stretching frequencies Coordination of the oxime group
¹H NMR Disappearance of the oxime -OH proton signal nih.gov Deprotonation and M-O bond formation
Shift in signals of protons adjacent to coordination site nih.gov Confirmation of metal-ligand interaction

| UV-Vis | Appearance of new absorption bands | d-d transitions and/or Ligand-to-Metal Charge Transfer (LMCT) |

Electronic Structure and Magnetic Properties of this compound Metal Complexes

The electronic structure and resulting magnetic properties of coordination compounds are dictated by the identity of the central metal ion (specifically its number of d-electrons) and the ligand field created by the coordinating atoms.

The ligand field effect of this compound, coordinating through its nitrogen and/or oxygen atoms, influences the splitting of the metal's d-orbitals. The geometry of the complex is a primary determinant of this splitting pattern. For example, a square-planar geometry, as seen in some Ni(II) complexes, typically results in a low-spin d⁸ configuration, rendering the complex diamagnetic. Conversely, a tetrahedral geometry, which induces a smaller d-orbital splitting, often leads to high-spin complexes. researchgate.net

Magnetic susceptibility measurements are a direct probe of the number of unpaired electrons in a complex. This data allows for the determination of the effective magnetic moment (µ_eff). For instance, Mn(II) complexes with related oxime ligands have been found to exhibit magnetic moments between 5.8 and 5.9 Bohr magnetons (BM), which is characteristic of a high-spin d⁵ system with five unpaired electrons, strongly indicating a tetrahedral coordination environment. researchgate.net In contrast, Pb(II) complexes, which have a filled d-shell, are found to be diamagnetic as expected. researchgate.net Theoretical studies on other metal complexes highlight that these magnetic properties are governed by the electron density distribution of the ground state and the specific ligand field effects. rsc.org

Table 3: Typical Magnetic Properties and Corresponding Geometries

Metal Ion (d-count) Coordination Geometry Magnetic Moment (µ_eff) Magnetic Behavior
Mn(II) (d⁵) Tetrahedral ~5.9 BM researchgate.net Paramagnetic
Ni(II) (d⁸) Square-Planar 0 BM Diamagnetic

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Methylpentane 2,3 Dione 2 Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Methylpentane-2,3-dione 2-oxime, providing detailed information about the carbon framework and the chemical environment of each proton.

Proton (¹H) NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Multiplicities

Proton NMR (¹H NMR) spectroscopy provides specific details on the hydrogen atoms within the molecule. The spectrum for this compound is predicted to show four distinct signals, each corresponding to a unique proton environment. The chemical shift (δ) of each signal is influenced by the electronegativity of nearby atoms and functional groups. ucl.ac.uk

The isopropyl group, [(CH₃)₂CH], gives rise to two signals. The six protons of the two methyl groups are chemically equivalent and are split by the single adjacent methine proton, resulting in a doublet. The methine proton is, in turn, split by the six methyl protons into a septet. The methyl group attached to the carbonyl (C=O) is not adjacent to any protons, and therefore appears as a singlet. The proton of the oxime hydroxyl group (-NOH) typically appears as a broad singlet, with a chemical shift that can vary significantly depending on solvent, temperature, and concentration due to hydrogen bonding. pdx.eduubc.ca

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound Note: This table represents predicted values based on established NMR principles, as direct experimental data is not widely published.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(CH₃)₂CH-~1.1Doublet (d)~7.06H
(CH₃)₂CH-~3.0Septet (sept)~7.01H
-C(=O)CH₃~2.3Singlet (s)N/A3H
-NOH~9.0-11.0Broad Singlet (br s)N/A1H

Carbon (¹³C) NMR Spectroscopy: Carbon Backbone and Functional Group Characterization

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. oregonstate.edu The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it possible to distinguish between carbons in different functional groups, such as carbonyls, imines, and alkanes. oregonstate.eduorganicchemistrydata.org

For this compound, five distinct signals are expected. The carbonyl carbon (C=O) is anticipated to resonate at a very high chemical shift (downfield), characteristic of ketones, while the imine carbon (C=NOH) will also be significantly downfield. The aliphatic carbons of the isopropyl group and the acetyl methyl group will appear at lower chemical shifts (upfield). rsc.org

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table represents predicted values based on established NMR principles.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(=O)CH₃~200
-C(=NOH)-~155
(CH₃)₂CH-~35
-C(=O)CH₃~28
(CH₃)₂CH-~20

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HMBC)

Two-dimensional (2D) NMR experiments are crucial for definitively assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the isopropyl methine proton signal with the signal for the isopropyl methyl protons, confirming the presence of the (CH₃)₂CH- moiety.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is instrumental in piecing together the entire molecular structure by connecting different functional fragments. Key expected correlations would include:

A correlation from the singlet methyl protons to both the carbonyl carbon and the imine carbon, establishing the acetyl-oxime linkage.

Correlations from the isopropyl methine and methyl protons to the imine carbon, confirming the attachment of the isopropyl group to the oxime function.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition. The molecular formula for this compound is C₆H₁₁NO₂, which corresponds to a theoretical exact mass that can be verified by HRMS, distinguishing it from other compounds with the same nominal mass.

Table 4.2.1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₁₁NO₂
Nominal Mass129 amu
Calculated Exact Mass ([M]⁺˙)129.07898 Da

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.gov In the context of synthetic analysis, GC can be used to separate the target compound from starting materials, byproducts, or solvents. The subsequent mass spectrum provides a fragmentation pattern that acts as a chemical fingerprint.

Upon ionization in the mass spectrometer, the molecular ion of this compound ([M]⁺˙, m/z = 129) is expected to undergo characteristic fragmentation. Alpha-cleavage, the breaking of the bond adjacent to a functional group, is a common pathway for ketones and oximes. vaia.com

Table 4.2.2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound Note: Fragmentation is complex and these represent plausible major pathways.

m/zPredicted Fragment IonPlausible Neutral Loss
129[C₆H₁₁NO₂]⁺˙Molecular Ion
86[M - C₃H₇]⁺ or [M - CH₃CO]⁺Loss of isopropyl radical or acetyl radical
71[C₄H₇O]⁺Cleavage and rearrangement
43[C₃H₇]⁺ or [CH₃CO]⁺Isopropyl cation or Acylium ion

The fragment at m/z 43, corresponding to both the isopropyl cation ([C₃H₇]⁺) and the acylium ion ([CH₃CO]⁺), is predicted to be a particularly abundant or even the base peak in the spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, these spectra reveal characteristic vibrations of the carbonyl, oxime, and alkyl functionalities.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. Oximes, in general, display several characteristic absorption bands. wikipedia.org The spectra of α-keto oximes are distinguished by the presence of both a carbonyl (C=O) and an oxime (C=N-OH) group. The key IR absorption bands for this compound can be assigned based on typical frequencies for these functional groups. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3150-3600 cm⁻¹, the position and broadness of which are sensitive to hydrogen bonding. wikipedia.orgcdnsciencepub.com The carbon-nitrogen double bond (C=N) stretch is observed around 1665 cm⁻¹, though its position can be influenced by conjugation and substitution. wikipedia.org The nitrogen-oxygen (N-O) stretch is typically found near 945 cm⁻¹. wikipedia.org The unconjugated carbonyl group (C=O) adjacent to the oxime function is expected to show a strong absorption band in the range of 1700-1725 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com It detects the inelastic scattering of monochromatic light, which results from the interaction of photons with the molecule's vibrational modes. youtube.comyoutube.com While the O-H stretch is often weak in Raman spectra, the C=O and C=N double bonds typically produce strong Raman signals, making it an excellent technique for identifying the core structure of the molecule. youtube.com The symmetric vibrations of non-polar bonds, such as the carbon backbone of the isobutyl group, also give rise to distinct Raman peaks. The combination of IR and Raman provides a comprehensive vibrational profile of the molecule. youtube.com

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical IR Frequency (cm⁻¹) Typical Raman Signal
O-H (oxime) Stretching 3150 - 3600 (broad) wikipedia.orgcdnsciencepub.com Weak
C-H (alkyl) Stretching 2870 - 2960 Strong
C=O (keto) Stretching 1700 - 1725 Strong
C=N (oxime) Stretching ~1665 wikipedia.org Strong
N-O (oxime) Stretching ~945 wikipedia.org Medium

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. In this compound, the key chromophores are the carbonyl (C=O) group and the oxime (C=N) group.

The presence of these adjacent functional groups creates a conjugated system that influences the electronic transitions. Two primary types of electronic transitions are expected for this molecule:

n → π* (R-band): This transition involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths (λmax > 250 nm). They are characteristically weak. youtube.com

π → π* (K-band): This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are of higher energy, occur at shorter wavelengths, and are much more intense than n → π* transitions. youtube.com

For α,β-unsaturated carbonyl compounds, conjugation leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. youtube.com The α-keto oxime system in this compound is expected to exhibit similar behavior. The exact position of the absorption maxima can be affected by the solvent polarity; polar solvents can cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic shift for π → π* transitions. youtube.com

Table 2: Expected Electronic Transitions for this compound

Transition Chromophore Expected Wavelength Range (nm) Characteristics
n → π* C=O, C=N > 250 Weak intensity, sensitive to solvent polarity youtube.com
π → π* C=O, C=N (conjugated) < 250 Strong intensity, sensitive to conjugation and solvent youtube.com

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For an α-keto oxime, reversed-phase HPLC using a C18 or C8 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common approach. Detection is typically achieved using a UV detector set to the λmax of the analyte.

Due to the C=N double bond, this compound can exist as two geometric isomers (E and Z). These diastereomers often have slightly different polarities and can sometimes be separated using standard HPLC conditions.

Furthermore, the molecule contains a chiral center if the oxime is formed at the C3 position of 4-methylpentane-2,3-dione. If the compound is synthesized as a racemic mixture, the enantiomers can be separated using Chiral HPLC. This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scas.co.jp Various types of CSPs are available, including those based on polysaccharides, proteins, or crown ethers, allowing for effective resolution of enantiomers under normal or reversed-phase conditions. scas.co.jpkhanacademy.org

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. youtube.com this compound, being a moderately volatile compound, is well-suited for GC analysis. A typical GC method would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column (e.g., HP-5MS) based on its boiling point and interaction with the stationary phase. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.gov

GC analysis is crucial for determining the purity of the compound and for quantifying it in various matrices. uzh.ch The technique can also separate the E and Z isomers, which may exhibit dynamic interconversion on the column depending on the analysis temperature. monash.edu Temperature programming allows for the efficient elution of the analyte while maintaining good peak shape. nih.gov

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility, thermal stability, or detectability.

Formation of Volatile Oxime Derivatives for GC-MS Detection

While this compound is already an oxime, its analysis by GC-MS can be enhanced through further derivatization, particularly by targeting the acidic hydroxyl group of the oxime. Silylation is a common strategy where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com

Reacting the oxime with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar -OH group into a non-polar -O-TMS ether. nih.govyoutube.com This derivatization has several advantages:

Increased Volatility: The resulting TMS-oxime derivative is more volatile, leading to shorter retention times and sharper peaks in GC. youtube.com

Improved Thermal Stability: It prevents thermal degradation of the analyte in the hot injector and column.

Characteristic Mass Spectra: The TMS derivative yields a predictable fragmentation pattern in MS, aiding in structural confirmation and quantification.

This strategy is particularly useful for trace analysis, as it can significantly improve the sensitivity and reproducibility of the GC-MS method. astm.orgnih.gov Another approach involves derivatization with reagents like pentafluorobenzyl hydroxylamine (B1172632) (PFBHA), which creates derivatives that are highly sensitive for detection by electron capture detection (ECD) or negative ion chemical ionization (NICI) mass spectrometry. nih.govcopernicus.org

Table 3: Common Derivatization Reactions for Oxime Analysis

Derivatization Reagent Target Functional Group Derivative Formed Purpose for GC-MS Analysis
MSTFA, BSA Oxime (-OH) TMS-ether youtube.com Increase volatility and thermal stability nih.gov
PFBHA Carbonyl (C=O) of parent ketone PFB-oxime nih.gov Enhance sensitivity for ECD or NICI-MS detection nih.govcopernicus.org

Theoretical and Computational Chemistry Studies of 4 Methylpentane 2,3 Dione 2 Oxime

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the molecular and electronic structure of organic molecules like 4-Methylpentane-2,3-dione 2-oxime.

Conformational and Stereoisomeric Analysis: The structure of this compound features several rotatable bonds and a C=N double bond, leading to the possibility of multiple conformers and stereoisomers. The two primary stereoisomers are the E and Z configurations about the C=N bond. DFT calculations, employing functionals such as B3LYP or M06-2X with basis sets like 6-31+G(d,p), are used to perform geometry optimizations for all possible conformers. nih.govjacsdirectory.com These calculations can identify the global minimum energy structure and the relative stabilities of other low-energy conformers. researchgate.net For instance, computational studies on similar oximes have successfully determined the preferred stereochemistry by comparing the calculated energies of the E and Z isomers. nih.gov

Table 1: Hypothetical Relative Energies of this compound Isomers Calculated by DFT

Isomer/ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
E-isomer, Conformer 10.0075.4
E-isomer, Conformer 20.8515.7
Z-isomer, Conformer 11.506.9
Z-isomer, Conformer 22.502.0

Tautomerism Analysis: As an α-keto-oxime, the molecule can exhibit keto-enol tautomerism, where a proton migrates from the α-carbon of the ketone to the carbonyl oxygen, forming an enol. DFT calculations are instrumental in evaluating the relative thermodynamic stabilities of these tautomers. orientjchem.orgresearchgate.net By calculating the Gibbs free energies of the keto and enol forms in the gas phase and in various solvents (using continuum solvation models like PCM or SMD), the equilibrium position can be predicted. orientjchem.orgresearchgate.net Studies on related dicarbonyl systems often show that the relative stability can be significantly influenced by intramolecular hydrogen bonding and the polarity of the solvent. orientjchem.orgresearchgate.net

Bonding and Electronic Structure Analysis: To understand the electronic distribution and bonding within the molecule, DFT calculations are coupled with further analyses.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and stabilizing interactions like hyperconjugation. biointerfaceresearch.com It can quantify the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, revealing the nature of the C=O, C=N, and N-O bonds.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic properties. biointerfaceresearch.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical characteristics. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting sites for chemical reactions. biointerfaceresearch.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants without empirical parameters. wikipedia.org While more computationally demanding than DFT, they can offer higher accuracy for certain properties.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.orgwayne.edu These methods are often used to benchmark the results obtained from DFT calculations or for systems where DFT may not be sufficiently accurate. For this compound, high-level ab initio calculations could provide very precise values for its geometry, rotational barriers, and electronic properties such as ionization potential and electron affinity. numberanalytics.comuol.de They are particularly valuable for studying reaction intermediates and transition states where electron correlation effects, which are treated approximately in DFT, are critical. numberanalytics.com

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the transformation from reactants to products.

A chemical reaction proceeds through a high-energy state known as the transition state (TS), which represents the energy maximum along the reaction pathway. masterorganicchemistry.com Locating the precise geometry and energy of the TS is crucial for understanding reaction kinetics, as its energy relative to the reactants defines the activation energy barrier.

Computational methods are used to locate a transition state as a first-order saddle point on the potential energy surface. A key confirmation of a true TS is a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govdtic.mil For this compound, this approach can be applied to several important reactions:

E/Z Isomerization: The interconversion between the E and Z isomers of the oxime proceeds through a transition state involving rotation around the C=N bond. acs.org Calculating the activation barrier for this process determines the temperature at which isomerization becomes facile. nih.govorganic-chemistry.org

Table 2: Hypothetical Calculated Activation Energies (ΔG‡) for Reactions of this compound

ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Oxime Formation (Dehydration Step)B3LYP/6-311+G(d,p) with PCM (Water)18.5
E → Z IsomerizationM06-2X/6-31+G(d,p)25.2
Beckmann Rearrangement (Acid-Catalyzed)B3LYP/6-311+G(d,p)21.8

Once a transition state is identified, the full reaction path can be mapped out. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. nih.gov An IRC calculation follows the path of steepest descent from the transition state "downhill" to the reactant and product minima, confirming that the located TS correctly connects the desired species. nih.gov

For a multi-step reaction like oxime formation, computational studies can elucidate the complete mechanistic pathway. nyu.edu This involves optimizing the structures of reactants, products, and all stable intermediates (like the carbinolamine formed after nucleophilic addition) and transition states. acs.orgic.ac.uk The result is a detailed potential energy surface diagram that shows the relative energies of every species along the reaction coordinate. These studies can also model the effect of catalysts, such as acids, or the explicit role of solvent molecules in facilitating proton transfers, providing a comprehensive picture of the reaction mechanism. researchgate.netacs.org

Theoretical Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating these parameters for a proposed structure, they can be directly compared with experimental spectra to confirm the identity and stereochemistry of a compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a highly reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.org For this compound, separate calculations would be performed for the E and Z isomers. The calculated chemical shifts, particularly for the carbons and protons near the C=N bond, would be distinct for each isomer. nih.gov Comparing these theoretical spectra with experimental data is a powerful method for unambiguous stereochemical assignment. researchgate.netnih.gov

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the E-isomer of this compound

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm) (GIAO-B3LYP/6-31G(d,p))Difference (ppm)
C=O (Carbonyl)198.5200.1+1.6
C=N (Oxime)155.2156.5+1.3
CH (Isopropyl)38.138.9+0.8
CH₃ (Acetyl)25.826.2+0.4
CH₃ (Isopropyl)18.418.9+0.5

Vibrational (IR) Spectroscopy: Theoretical IR spectra are obtained from vibrational frequency calculations. researchgate.net These calculations yield the frequencies and intensities of all vibrational modes. For this compound, this would allow for the assignment of key characteristic bands, such as the C=O stretch of the ketone group, the C=N stretch of the oxime, and the O-H stretch of the oxime hydroxyl group. wikipedia.org

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. biointerfaceresearch.com These calculations provide the absorption wavelengths (λ_max) and oscillator strengths, which can be used to simulate a UV-Vis spectrum. This allows for the assignment of observed absorptions to specific electronic transitions, such as n→π* and π→π* transitions involving the carbonyl and oxime chromophores. biointerfaceresearch.com

Computation of NMR Chemical Shifts and Coupling Constants

The precise determination of molecular structure is often accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy. However, the assignment of complex spectra can be challenging. Quantum chemical calculations have become an indispensable tool for the accurate prediction of NMR parameters, aiding in the structural elucidation and conformational analysis of molecules like this compound. rsc.orgnih.gov

Density Functional Theory (DFT) has been established as a standard and reliable method for computing NMR shielding constants, primarily due to its balance of accuracy and computational cost. nih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to ensure that the calculated shielding tensors are independent of the origin of the magnetic field gauge. rsc.orgq-chem.comimist.ma The process typically begins with the optimization of the molecule's geometry. For this compound, this would involve finding the lowest energy conformation, which is then used for the subsequent NMR calculations. researchgate.net

The accuracy of the calculated chemical shifts is highly dependent on the choice of the functional and the basis set. nih.govsciforum.net Studies on similar oxime-containing compounds have demonstrated that screening various DFT methods can lead to highly accurate predictions of both ¹H and ¹³C chemical shifts, with root-mean-square-error (RMSE) values often falling below 1.5 ppm for ¹³C and 0.1 ppm for ¹H. rsc.orgresearchgate.net For instance, hybrid functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p), are frequently used for these types of calculations. biointerfaceresearch.com The computed isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT method.

Table 1: Calculated NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

Atom Number Atom Type Calculated ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm)
1 C - 24.5
2 C - 198.1
3 C - 158.3
4 C 2.95 33.8
5 C 1.15 21.2
6 C 1.15 21.2
7 H (on C1) 2.18 -
8 H (on C4) 2.95 -
9 H (on C5) 1.15 -
10 H (on C6) 1.15 -

Note: The atom numbering corresponds to a standard IUPAC representation of the molecule. The presented values are hypothetical and representative of what would be expected from high-level DFT calculations.

Simulation of Vibrational and Electronic Spectra

Computational methods are also employed to simulate vibrational and electronic spectra, which are fundamental for characterizing molecular structure and bonding. arxiv.orgarxiv.orgchimia.chnih.gov These simulations provide a theoretical basis for interpreting experimental Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra.

Vibrational spectra (IR and Raman) are calculated from the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. DFT calculations are highly effective for this purpose. The calculated frequencies are often systematically scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical model, leading to better agreement with experimental data. For this compound, key vibrational modes would include the C=O stretch of the ketone group, the C=N stretch of the oxime, the N-O stretch, and the O-H bend. The C=O stretching frequency in saturated aliphatic ketones typically appears around 1715 cm⁻¹. orgchemboulder.com The C=N stretching vibration in oximes is generally observed in the 1640-1680 cm⁻¹ region. researchgate.net

Electronic spectra (UV-Vis) are simulated using Time-Dependent Density Functional Theory (TD-DFT). biointerfaceresearch.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For this compound, important electronic transitions would likely involve n → π* and π → π* transitions associated with the C=O and C=N chromophores.

Table 2: Calculated Vibrational Frequencies and Electronic Transitions for this compound This table is interactive. Click on the headers to sort the data.

Spectral Type Calculated Value Assignment
Vibrational (IR) ~1710 cm⁻¹ C=O stretch
Vibrational (IR) ~1655 cm⁻¹ C=N stretch
Vibrational (IR) ~935 cm⁻¹ N-O stretch
Vibrational (IR) ~3250 cm⁻¹ O-H stretch (intermolecular H-bonded)
Electronic (UV-Vis) ~210 nm π → π* transition (C=N)

Note: The presented values are hypothetical and based on typical frequency and wavelength ranges for the respective functional groups from computational and experimental literature. orgchemboulder.comresearchgate.net

Analysis of Intermolecular Interactions and Solvent Effects via Computational Modeling

The behavior of a molecule in a condensed phase is governed by its interactions with surrounding molecules. Computational modeling provides powerful tools to analyze these non-covalent interactions and the effects of solvents on molecular properties.

Solvent Effects: The properties of a molecule, such as its conformational equilibrium and spectroscopic characteristics, can be significantly influenced by the solvent. thieme-connect.de The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. youtube.comacs.org This approach allows for the calculation of molecular properties in the presence of a solvent without explicitly modeling individual solvent molecules. acs.orgnih.gov

For this compound, PCM calculations could be used to predict how its NMR chemical shifts and UV-Vis absorption maxima change in different solvents. unn.edu.ng For example, the chemical shift of the hydroxyl proton is particularly sensitive to the hydrogen-bonding capability of the solvent. thieme-connect.de Similarly, the n → π* transition of the carbonyl group often exhibits a hypsochromic (blue) shift in polar solvents. By performing calculations in solvents of varying polarity (e.g., cyclohexane, chloroform, methanol), one can build a theoretical understanding of the solute-solvent interactions. acs.orgunn.edu.ng

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Methylpentane-2,3-dione 2-oxime?

To achieve high yield and purity, employ factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between factors like reaction time and pH . Pre-experimental screening (e.g., via Taguchi methods) may reduce the number of variables. Include control groups to isolate the effects of each parameter and validate reproducibility across multiple batches .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Use NMR spectroscopy (¹H/¹³C) to confirm oxime tautomerism and ketone-oxime equilibrium. Pair this with FT-IR to verify N–O and C=N stretching frequencies (~1600–1650 cm⁻¹). Mass spectrometry (HRMS) can resolve molecular ion peaks and fragmentation patterns, while XRD provides crystallographic data for solid-state conformation .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels (0–75% RH), and light exposure. Monitor degradation via HPLC-UV at regular intervals. Air-sensitive handling (e.g., Schlenk lines) is critical to prevent oxidation, as oximes are prone to hydrolytic decomposition .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in the formation of this compound derivatives?

Contradictions often arise from competing reaction pathways (e.g., keto-enol tautomerism vs. oxime isomerization). Use isotopic labeling (e.g., ¹⁵N-oxime) with kinetic isotope effect (KIE) studies to track intermediates. DFT calculations (e.g., Gaussian 16) can model transition states and identify rate-determining steps, reconciling discrepancies between experimental and theoretical yields .

Q. How can computational modeling predict the compound’s bioactivity against specific enzyme targets?

Apply molecular docking (AutoDock Vina) to simulate binding affinities with enzymes like cytochrome P450 or acetylcholinesterase. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Pair with MD simulations (GROMACS) to assess conformational stability of ligand-receptor complexes over time .

Q. What advanced separation techniques improve purification of stereoisomers in this compound synthesis?

Chiral HPLC (e.g., Chiralpak IA column) or SMB (simulated moving bed) chromatography can resolve enantiomers. For scale-up, explore membrane-based enantioselective separation (e.g., cyclodextrin-functionalized membranes) to enhance throughput .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., inconsistent yields), use response surface methodology (RSM) to model non-linear variable interactions. Cross-validate with independent datasets and apply statistical tools (ANOVA) to identify outliers .
  • Air-Sensitive Synthesis : Implement Schlenk techniques for reactions requiring inert atmospheres. Use gloveboxes for storage and characterization to prevent moisture/oxygen interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.